Cas no 2680870-41-9 (benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate)

Benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate is a specialized organic compound featuring a pyridine core substituted with a fluorophenyl and cyano group, further functionalized with a benzyl carbamate moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both electron-withdrawing (cyano, fluoro) and protecting (benzyl carbamate) groups enhances its utility in selective transformations. Its well-defined molecular architecture allows for precise modifications, facilitating the development of novel compounds with potential applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its sensitivity.
benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate structure
2680870-41-9 structure
Product Name:benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate
CAS No:2680870-41-9
MF:C20H14FN3O2
MW:347.342467784882
CID:6251716
PubChem ID:165942492
Update Time:2025-11-06

benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28298113
    • benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate
    • 2680870-41-9
    • Inchi: 1S/C20H14FN3O2/c21-17-10-15(12-22)9-16(11-17)18-7-4-8-19(23-18)24-20(25)26-13-14-5-2-1-3-6-14/h1-11H,13H2,(H,23,24,25)
    • InChI Key: OZOGSNQRELMDMG-UHFFFAOYSA-N
    • SMILES: FC1C=C(C#N)C=C(C=1)C1C=CC=C(NC(=O)OCC2C=CC=CC=2)N=1

Computed Properties

  • Exact Mass: 347.10700486g/mol
  • Monoisotopic Mass: 347.10700486g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 75Ų

benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate Pricemore >>

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Additional information on benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate

Benzyl N-[6-(3-Cyano-5-Fluorophenyl)Pyridin-2-Yl]Carbamate: A Comprehensive Overview

Benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate, identified by the CAS number 2680870-41-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a pyridine ring substituted with cyano and fluoro groups. The benzyl moiety contributes to the compound's stability and solubility, while the pyridine ring introduces electronic properties that are crucial for its reactivity and potential applications.

The synthesis of benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate involves a series of carefully designed reactions, including nucleophilic substitutions, coupling reactions, and carbamate formation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and enhancing its scalability for industrial applications. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising applications of this compound lies in its potential as a drug delivery agent. The cyano and fluoro substituents on the phenyl ring enhance the compound's ability to interact with biological systems, making it a candidate for targeted drug delivery systems. Studies have shown that this compound can serve as a carrier for hydrophobic drugs, improving their bioavailability and reducing systemic toxicity.

In addition to its pharmaceutical applications, benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate has been investigated for its role in materials science. Its ability to form self-assembled monolayers makes it a potential candidate for use in nanotechnology and surface engineering. Recent research has focused on its application as a building block for constructing stimuli-responsive materials, which can change their properties in response to external stimuli such as temperature or pH changes.

The electronic properties of this compound also make it a valuable tool in organic electronics. The pyridine ring's conjugated system facilitates electron transport, making this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers have reported enhanced charge transport properties when this compound is incorporated into polymer blends, suggesting its potential for use in flexible electronic devices.

From an environmental perspective, the biodegradability and ecological impact of benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate have been extensively studied. While the compound exhibits moderate biodegradability under aerobic conditions, its persistence in aquatic environments remains a concern. Efforts are underway to develop eco-friendly synthesis routes and recycling strategies to minimize its environmental footprint.

In conclusion, benzyl N-[6-(3-cyano-5-fluorophenyl)pyridin-2-yl]carbamate (CAS No. 2680870-41-9) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and electronics. Its unique structure and functional groups make it a valuable tool for researchers across various disciplines. As advancements in synthetic methods and material characterization continue to unfold, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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